Cas no 95233-12-8 (4-Methoxycyclohexanecarboxylic acid)

4-Methoxycyclohexanecarboxylic acid structure
95233-12-8 structure
4-Methoxycyclohexanecarboxylic acid
95233-12-8
C8H14O3
158.194962978363
MFCD00074992
799300
736153

4-Methoxycyclohexanecarboxylic acid Properties

Names and Identifiers

    • 4-Methoxycyclohexanecarboxylic acid
    • 4-methoxy-cyclohexane carboxylic acid
    • Cyclohexanecarboxylicacid, 4-methoxy-
    • 1-Formyl-4-methoxy-cyclohexen-(3)
    • 4-Formyl-methoxycyclohexen
    • 4-methoxy-1-cyclohexanecarboxylic acid
    • 4-Methoxy-cyclohex-3-encarbaldehyd
    • 4-methoxycyclohex-3-ene carbaldehyde
    • 4-methoxy-cyclohex-3-ene-1-carbaldehyde
    • 4-Methoxycyclohexanecarboxylic acid, Mixture of cis and trans
    • 4-methoxycyclohexylcarboxylic acid
    • 4-Methoxycyclohexanecarboxylic acid (ACI)
    • 4-(Methyloxy)cyclohexanecarboxylic acid
    • 4-methoxycyclohexanecarboxylic acid
    • trans-4-methoxycyclohexanecarboxylic acid
    • AKOS025396091
    • WKILSRYNRQGRMA-KNVOCYPGSA-N
    • Trans-4-methoxycyclohexane carboxylic acid
    • SB15660
    • 73873-59-3
    • SB15661
    • Cyclohexanecarboxylic acid, 4-methoxy-, trans-
    • EN300-6770515
    • Cyclohexanecarboxylic acid, 4-methoxy-
    • SCHEMBL19501517
    • 4-METHOXYCYCLOHEXANECARBOXYLIC ACID
    • 4-methoxycylcohexanecarboxylic acid
    • EN300-107566
    • (1s,4s)-4-Methoxycyclohexane-1-carboxylic acid
    • rel-(1S,4S)-4-Methoxycyclohexanecarboxylic acid
    • P10061
    • SCHEMBL22861392
    • Cyclohexanecarboxylic acid, 4-methoxy-, cis-
    • P15709
    • VDA23312
    • (1r,4r)-4-methoxycyclohexane-1-carboxylic acid
    • cis-4-methoxycyclohexane-1-carboxylic acid
    • 4-methoxy-cyclohexanecarboxylic acid
    • P12782
    • rac-(1s,4s)-4-methoxycyclohexane-1-carboxylic
    • Cyclohexanecarboxylicacid,4-methoxy-
    • TS-02102
    • trans-4-methoxycyclohexane-1-carboxylic acid
    • cis-4-methoxycyclohexanecarboxylic acid
    • AKOS027336855
    • SB15662
    • YCA87359
    • SY042447
    • WKILSRYNRQGRMA-LJGSYFOKSA-N
    • CS-0049674
    • DS-8521
    • 4-methoxycyclohexane carboxylic acid
    • EN300-6770565
    • Z607808400
    • AKOS015894344
    • 95233-12-8
    • MFCD00074992
    • AS-52811
    • DA-41523
    • 4-methoxycyclohexane-1-carboxylic Acid
    • MFCD27928131
    • 4-Methoxycyclohexanoic acid
    • SCHEMBL2444574
    • SCHEMBL1979948
    • CS-0043916
    • MFCD20488929
    • YCA87361
    • SCHEMBL13088445
    • SY099517
    • CS-0054432
    • DTXSID801347396
    • 73873-61-7
    • SCHEMBL322695
    • +Expand
    • MFCD00074992
    • WKILSRYNRQGRMA-UHFFFAOYSA-N
    • 1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
    • O=C(C1CCC(OC)CC1)O

Computed Properties

  • 158.09400
  • 1
  • 3
  • 2
  • 158.094294304g/mol
  • 11
  • 424
  • 0
  • 0
  • 0
  • 0
  • 2
  • 1
  • -2.3
  • 8
  • 0
  • 228

Experimental Properties

  • 1.27620
  • 46.53000
  • n20/D 1.4687(lit.)
  • 266.6℃ at 760 mmHg
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Not determined

4-Methoxycyclohexanecarboxylic acid Security Information

4-Methoxycyclohexanecarboxylic acid Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Methoxycyclohexanecarboxylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003M4C-1g
4-Methoxycyclohexanecarboxylic acid
95233-12-8 95%
1g
$63.00 2024-04-19
A2B Chem LLC
AB67836-1g
4-Methoxycyclohexanecarboxylic acid
95233-12-8 95%
1g
$67.00 2024-07-18
Aaron
AR003MCO-250mg
4-Methoxycyclohexanecarboxylic acid
95233-12-8 97%
250mg
$26.00 2024-07-18
abcr
AB457993-250 mg
4-Methoxycyclohexanecarboxylic acid, 95%; .
95233-12-8 95%
250mg
€105.70 2023-04-22
Ambeed
A491690-250mg
4-Methoxycyclohexanecarboxylic acid
95233-12-8 98%
250mg
$54.0
Chemenu
CM202535-5g
4-Methoxycyclohexanecarboxylic acid
95233-12-8 95%
5g
$201 2021-08-04
Enamine
EN300-107566-0.05g
4-methoxycyclohexane-1-carboxylic acid, Mixture of diastereomers
95233-12-8 95%
0.05g
$23.0 2023-10-28
eNovation Chemicals LLC
D633846-1G
4-methoxycyclohexane-1-carboxylic acid
95233-12-8 97%
1G
$155 2022-06-07
Fluorochem
066505-1g
4-Methoxycyclohexanecarboxylic acid
95233-12-8 97%
1g
£88.00 2022-03-01
TRC
M262905-250mg
4-Methoxycyclohexanecarboxylic Acid
95233-12-8
250mg
$75.00 2023-05-18

4-Methoxycyclohexanecarboxylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
Reference
The discovery of a series of N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones and oxindoles as highly brain penetrant, selective muscarinic M1 agonists
Johnson, Dale J.; Forbes, Ian T.; Watson, Steve P.; Garzya, Vincenzo; Stevenson, Graeme I.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5434-5438

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase
Reference
Separation of cis/trans-cyclohexanecarboxylates by enzymic hydrolysis: preference for diequatorial isomers
Konigsberger, Kurt; Luna, Hector; Prasad, Kapa; Repic, Oljan; Blacklock, Thomas J., Tetrahedron Letters, 1996, 37(50), 9029-9032

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Water ;  1 MPa, rt → 55 °C; 1.5 h, 55 °C
Reference
In Situ Synthesis of Chitin-Derived Rh/N-C Catalysts: Efficient Hydrogenation of Benzoic Acid and Derivatives
Cao, Yueling; Tang, Minghui ; Li, Mingming; Deng, Jiang; Xu, Fan; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 9894-9902

Synthetic Circuit 4

Reaction Conditions
Reference
Preparation of carbamoylcarboxamides as anticancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of cephem derivatives as antibacterial agents
, Japan, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Naphthoquinone derivatives
, European Patent Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Ruthenium Solvents: Water ;  3 h, 0.4 MPa, 85 °C
Reference
RuPd Alloy Nanoparticles Supported on N-Doped Carbon as an Efficient and Stable Catalyst for Benzoic Acid Hydrogenation
Tang, Minghui; Mao, Shanjun; Li, Mingming; Wei, Zhongzhe; Xu, Fan; et al, ACS Catalysis, 2015, 5(5), 3100-3107

4-Methoxycyclohexanecarboxylic acid Raw materials

4-Methoxycyclohexanecarboxylic acid Preparation Products

4-Methoxycyclohexanecarboxylic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95233-12-8)4-Methoxycyclohexanecarboxylic acid
A859118
99%/99%
5g/25g
186.0/692.0